molecular formula C10H9F3O B3024358 2-[4-(Trifluoromethyl)phenyl]propanal CAS No. 103108-04-9

2-[4-(Trifluoromethyl)phenyl]propanal

Cat. No.: B3024358
CAS No.: 103108-04-9
M. Wt: 202.17 g/mol
InChI Key: DSSWFPLIMLGSAD-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylated Aldehydes in Advanced Chemical Research

The incorporation of trifluoromethyl (-CF₃) groups into organic molecules is a critical strategy in modern drug discovery and materials science. bohrium.com The -CF₃ group possesses strong electron-withdrawing properties and high lipophilicity, which can profoundly alter the physicochemical and biological characteristics of a parent molecule. mdpi.comnbinno.com In medicinal chemistry, adding a -CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve cell membrane permeability, and increase binding affinity to biological targets. wechemglobal.comnih.gov These attributes are crucial for transforming a promising compound into a viable drug candidate. bohrium.com Notable drugs containing this functional group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). wikipedia.org

Trifluoromethylated aldehydes, such as 2-[4-(trifluoromethyl)phenyl]propanal, are highly valued as versatile synthetic intermediates. nih.gov They serve as precursors for a wide array of more complex chiral, fluorinated molecules. nih.gov The aldehyde functional group can be readily transformed into other functionalities; for example, it can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to diverse molecular scaffolds. nih.gov The development of novel methods for synthesizing trifluoromethylated compounds, including the trifluoromethylation of aldehydes and ketones, is an active area of research, with techniques involving nucleophilic, electrophilic, and radical pathways continually being refined. benthamdirect.comresearchgate.net

Table 2: Selected Methodologies for Trifluoromethylation of Carbonyl Compounds

Method Reagent(s) Substrate Key Features
Nucleophilic Trifluoromethylation (Trifluoromethyl)trimethylsilane (TMSCF₃) / Initiator (e.g., TBAF, MgCl₂) Aldehydes, Ketones Widely used; requires nucleophilic activation; mild conditions. researchgate.netsemanticscholar.org
Nucleophilic Trifluoromethylation Tributyl(trifluoromethyl)stannane (Bu₃SnCF₃) / CsF Aldehydes, Ketones Compatible with acid-sensitive functional groups; proceeds at room temperature. acs.org

| Photoredox Organocatalysis | Trifluoromethyl iodide / Iridium or Ruthenium photocatalyst + Chiral amine | Aldehydes | Enables enantioselective α-trifluoromethylation; utilizes visible light. nih.gov |

Structural Characteristics and Reactivity Potential of the Propanal Moiety

The propanal moiety of this compound dictates its primary chemical reactivity. The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This fundamental reactivity allows for a wide range of transformations, including the formation of imines, acetals, and cyanohydrins. Furthermore, aldehydes can be readily reduced to primary alcohols using agents like sodium borohydride (B1222165) or oxidized to carboxylic acids. libretexts.org

A key structural feature of this specific compound is the presence of a hydrogen atom on the carbon alpha to the carbonyl group (the α-carbon). This α-hydrogen is acidic and can be removed by a base to form a resonance-stabilized enolate ion. msu.edu The formation of enol or enolate intermediates is central to many important reactions, such as the aldol (B89426) condensation and α-halogenation. libretexts.orgwikipedia.org The enolate acts as a carbon-based nucleophile, enabling the formation of new carbon-carbon bonds at the α-position. wikipedia.org

Moreover, the α-carbon in this compound is a stereocenter. This chirality means that reactions involving this position can potentially lead to stereoisomeric products. Consequently, the development of enantioselective reactions, such as the asymmetric α-trifluoromethylation of aldehydes, is a significant focus of research, aiming to control the three-dimensional arrangement of atoms in the final product. nih.gov If the chiral α-carbon is involved in enolization, any pre-existing stereochemistry at that center is typically lost, leading to racemic products unless chiral catalysts or reagents are employed. msu.edulibretexts.org

Overview of Academic Research Landscapes for Aryl-Substituted Propanals

Aryl-substituted propanals and their derivatives represent a privileged structural class in organic and medicinal chemistry. Their skeletons are found in numerous biologically active compounds, making them attractive targets for synthesis and derivatization. Research in this area is broadly focused on both the development of novel synthetic methodologies to access these structures and the exploration of their applications.

In the field of medicinal chemistry, the aryl-propane framework is a key component of various therapeutic agents. For instance, research into 1-aryl-3-substituted propanol (B110389) derivatives, which can be synthesized by the reduction of corresponding propanals or propanones, has identified promising candidates for new antimalarial drugs. nih.gov This highlights the importance of aryl-propanal precursors in generating libraries of compounds for biological screening.

The synthesis of aryl-substituted propanes and their derivatives is an area of continuous innovation. researchgate.net Modern synthetic chemistry aims to develop efficient, selective, and sustainable methods to construct these molecules. This includes catalytic approaches for creating carbon-carbon bonds, such as the Suzuki-Miyaura coupling reaction to build aryl-substituted pyrroles, which are important heterocyclic motifs. nih.gov Other research focuses on designing and synthesizing derivatives like 1,3-diaryl-3-(arylamino)propan-1-ones as potential enzyme inhibitors. researchgate.net The persistent academic and industrial interest in aryl-substituted propanals underscores their foundational role as intermediates for producing high-value, functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSWFPLIMLGSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103108-04-9
Record name 2-[4-(trifluoromethyl)phenyl]propanal
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Reaction Mechanisms and Reactivity Profiles of 2 4 Trifluoromethyl Phenyl Propanal

Fundamental Reactivity of the Aldehyde Functional Group

The aldehyde group is a cornerstone of organic chemistry, characterized by a carbonyl (C=O) function where the carbon atom is bonded to a hydrogen atom and a carbon substituent. This structure renders the aldehyde highly reactive and versatile in synthesis.

Exploration of Nucleophilic Addition Pathways

The quintessential reaction of an aldehyde is nucleophilic addition. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen, makes the carbon atom an electrophilic center susceptible to attack by nucleophiles.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final addition product. The presence of the electron-withdrawing 4-(trifluoromethyl)phenyl group enhances the electrophilicity of the carbonyl carbon in 2-[4-(trifluoromethyl)phenyl]propanal, making it more reactive towards nucleophiles compared to aldehydes with electron-donating groups.

Common nucleophilic addition reactions for aldehydes include:

Addition of Cyanide: Forms a cyanohydrin.

Addition of Organometallic Reagents (e.g., Grignard, Organolithium): Leads to the formation of secondary alcohols.

Addition of Hydride Reagents (e.g., NaBH₄, LiAlH₄): Results in the reduction of the aldehyde to a primary alcohol.

Addition of Water: Forms a hydrate (B1144303) (gem-diol), although the equilibrium often favors the aldehyde.

Addition of Alcohols: In the presence of an acid catalyst, forms hemiacetals and subsequently acetals.

Table 1: Examples of Nucleophilic Addition Pathways for Aldehydes Click on a row to view more details about the reaction.

Nucleophile Reagent Example Intermediate Final Product
Hydride Ion (:H⁻) NaBH₄, LiAlH₄ Alkoxide Primary Alcohol
Cyanide Ion (:CN⁻) HCN, KCN Cyanohydrin Alkoxide Cyanohydrin
Organometallic (:R⁻) RMgX, RLi Alkoxide Secondary Alcohol
Amine (:NH₂R) RNH₂ Carbinolamine Imine (Schiff Base)

Investigation of Condensation Reactions

Aldehydes possessing at least one α-hydrogen, such as this compound, can undergo condensation reactions. The most notable of these is the aldol (B89426) condensation. In this reaction, a base removes an α-hydrogen to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde molecule. The resulting aldol addition product is a β-hydroxy aldehyde. Under heating or acidic/basic conditions, this intermediate can dehydrate to form an α,β-unsaturated aldehyde.

For this compound, the electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the α-hydrogen, potentially facilitating enolate formation. The condensation can occur between two molecules of this compound (self-condensation) or with a different carbonyl compound (crossed condensation). Vapor-phase condensation reactions of similar aldehydes like propanal have been shown to proceed via two main pathways: aldol condensation and ketonization, yielding a variety of higher carbon chain products. researchgate.net

Table 2: Potential Products from Condensation of this compound This table outlines the hypothetical products from key condensation reactions.

Reaction Type Second Reactant Key Intermediate Final Product (after dehydration)
Self-Condensation 2-[4-(CF₃)phenyl]propanal β-Hydroxy Aldehyde 2-Methyl-3-[4-(trifluoromethyl)phenyl]-2-pentenal
Crossed Condensation Acetone β-Hydroxy Ketone 4-Methyl-5-[4-(trifluoromethyl)phenyl]-3-hexen-2-one

Studies on Imine Formation and Aldehyde Exchange Processes as Reaction Intermediates

Aldehydes react with primary amines in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.org This reaction is a cornerstone of synthetic and biological chemistry. The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org Following a series of proton transfers, the hydroxyl group of the carbinolamine is protonated to form a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the imine. libretexts.orgmasterorganicchemistry.com

The pH of the reaction is critical; it must be acidic enough to protonate the hydroxyl group of the carbinolamine but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. libretexts.orglumenlearning.com The formation of an imine from the related compound 3-(3-trifluoromethylphenyl)propanal is a key step in the synthesis of Cinacalcet, where the imine is subsequently reduced in a process known as reductive amination. nih.gov The reversibility of imine formation means that imines can be hydrolyzed back to the parent aldehyde and amine with aqueous acid, demonstrating an aldehyde exchange process. libretexts.org

Table 3: Step-by-Step Mechanism of Imine Formation Click on a step for a detailed description.

Step Process Description
1 Nucleophilic Attack The primary amine attacks the electrophilic carbonyl carbon.
2 Proton Transfer A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.
3 Protonation of OH The hydroxyl group of the carbinolamine is protonated by an acid catalyst.
4 Elimination of Water The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion.

Electronic and Steric Influence of the Trifluoromethyl Group on Chemical Reactivity

The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties due to its unique electronic and steric characteristics.

Inductive and Resonance Effects on Aromatic Ring and Aldehyde Reactivity

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry. Its influence is primarily due to a potent negative inductive effect (-I). The high electronegativity of the three fluorine atoms pulls electron density away from the rest of the molecule through the sigma bonds. mdpi.com

This strong -I effect significantly deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density. More importantly for the reactivity of this compound, this electron-withdrawing effect is transmitted through the phenyl ring to the propanal side chain. It increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making the aldehyde more susceptible to nucleophilic attack. While the -CF₃ group is a meta-director in electrophilic aromatic substitution, its primary impact on the aldehyde's reactivity is the inductive enhancement of the carbonyl's electrophilic character. The resonance effect of the -CF₃ group is generally considered minimal compared to its powerful inductive effect. mdpi.combohrium.com

Table 4: Comparison of Electronic Effects of Common Aromatic Substituents Substituents are categorized by their activating/deactivating and directing effects.

Substituent Inductive Effect Resonance Effect Overall Effect on Ring
-OH (Hydroxyl) -I (Withdrawing) +R (Donating) Activating (Ortho, Para-directing)
-CH₃ (Methyl) +I (Donating) None Activating (Ortho, Para-directing)
-Cl (Chloro) -I (Withdrawing) +R (Donating) Deactivating (Ortho, Para-directing)
-NO₂ (Nitro) -I (Withdrawing) -R (Withdrawing) Deactivating (Meta-directing)

| -CF₃ (Trifluoromethyl) | -I (Strongly Withdrawing) | -R (Weakly Withdrawing) | Strongly Deactivating (Meta-directing) |

Regioselectivity Control in Conjugate (Michael) Additions by Electron-Withdrawing Groups

While this compound itself is a saturated aldehyde, it can be readily converted into an α,β-unsaturated aldehyde, for instance, through an aldol condensation followed by dehydration. In such a derived system, like 2-methyl-3-(4-(trifluoromethyl)phenyl)propenal, the reactivity profile expands to include conjugate (or Michael) additions.

In α,β-unsaturated carbonyl compounds, there are two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). Nucleophiles can attack either site, leading to 1,2-addition (direct addition to the carbonyl) or 1,4-addition (conjugate addition). The presence of the strongly electron-withdrawing 4-(trifluoromethyl)phenyl group at the β-position would strongly polarize the π-system, significantly increasing the electrophilicity of the β-carbon. This makes the system a potent Michael acceptor, favoring 1,4-addition, especially with soft nucleophiles like cuprates, enolates, and thiols. Hard nucleophiles (e.g., Grignard reagents, organolithiums) may still preferentially attack the carbonyl carbon in a 1,2-fashion. Therefore, the trifluoromethyl group exerts powerful regioselective control, promoting conjugate addition pathways in unsaturated derivatives. researchgate.net

Table 5: Regioselectivity of Nucleophilic Addition to an α,β-Unsaturated Aldehyde This table shows the preferred addition pathway based on the type of nucleophile.

Nucleophile Type Example Reagents Preferred Addition Site Product Type
Hard Nucleophiles RLi, RMgX C-1 (Carbonyl Carbon) 1,2-Addition (Allylic Alcohol)
Soft Nucleophiles R₂CuLi (Gilman), Enolates, Thiols C-3 (β-Carbon) 1,4-Addition (Saturated Aldehyde)

Detailed Mechanistic Studies of Key Chemical Transformations

The reactivity of this compound is governed by the interplay between the aldehyde functionality and the electron-withdrawing trifluoromethyl group on the phenyl ring. Detailed mechanistic studies, often employing a combination of spectroscopic and computational techniques, are crucial for understanding and predicting the outcomes of its chemical transformations.

Elucidation of Reaction Pathways using Spectroscopic and Computational Techniques

Modern mechanistic studies leverage a synergistic approach where spectroscopic methods provide experimental evidence for reaction intermediates and products, while computational chemistry offers insights into the energetics and geometries of transition states and reaction pathways. mdpi.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for tracking the conversion of this compound and the formation of products in real-time. For instance, in situ NMR monitoring can help identify transient intermediates. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to identify and characterize reaction intermediates and products, providing crucial information about their elemental composition. researchgate.net

Infrared (IR) Spectroscopy: The characteristic carbonyl stretch of the aldehyde group (around 1720-1740 cm⁻¹) can be monitored to follow the progress of reactions involving this functional group.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction mechanisms, predict the geometries of reactants, transition states, and products, and calculate the activation energies of different reaction pathways. mdpi.com This allows for the theoretical validation of proposed mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and the role of solvent effects in reaction mechanisms.

A hypothetical study on the oxidation of this compound to its corresponding carboxylic acid could involve the following integrated approach:

TechniqueApplicationExpected Outcome
¹H NMR Monitor the disappearance of the aldehydic proton signal (~9.7 ppm) and the appearance of the carboxylic acid proton signal (~12 ppm).Quantitative data on reaction kinetics.
¹⁹F NMR Track changes in the chemical shift of the -CF₃ group to probe electronic changes in the aromatic ring during the reaction.Information on the electronic environment of the trifluoromethyl group.
DFT Calculations Model the reaction pathway, including the transition state for the oxidation step.Determination of the rate-determining step and activation energy.

Mechanistic Insights into Catalytic Cycles (e.g., Pd-catalyzed reactions, radical decarboxylation)

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For a molecule like this compound, the aldehyde group can participate in or be transformed prior to subsequent Pd-catalyzed reactions. A key transformation is the α-arylation of the aldehyde. The generally accepted catalytic cycle for the α-arylation of carbonyl compounds involves: researchgate.net

Oxidative Addition: The Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X).

Transmetalation/Enolate Formation: The aldehyde forms an enolate, which then coordinates to the Pd(II) center.

Reductive Elimination: The aryl group and the α-carbon of the former aldehyde couple, and the C-C bond is formed, regenerating the Pd(0) catalyst. youtube.com

The electron-withdrawing nature of the trifluoromethyl group can influence the electronics of the palladium center and the rates of the individual steps in the catalytic cycle.

Radical Decarboxylation:

While this compound itself does not undergo decarboxylation, its corresponding carboxylic acid, 2-[4-(trifluoromethyl)phenyl]propanoic acid, can. Radical decarboxylation is a powerful method for generating carbon-centered radicals. chemrxiv.org A common approach involves photoredox catalysis. nih.gov The general mechanism is as follows:

Formation of an Activated Ester: The carboxylic acid is often converted to a redox-active ester.

Single Electron Transfer (SET): A photocatalyst, upon excitation by light, engages in a single electron transfer with the activated ester, leading to a radical anion.

Decarboxylation: The radical anion fragments, losing CO₂ and generating a benzylic radical.

Radical Trapping: The resulting radical can be trapped by a variety of radical acceptors to form a new bond.

The stability of the benzylic radical intermediate is a key factor in the efficiency of this process. The presence of the trifluoromethyl group can influence the stability and reactivity of this radical intermediate.

Catalytic CycleKey IntermediatesRole of Trifluoromethyl Group
Pd-catalyzed α-Arylation Pd(0) species, Aryl-Pd(II)-halide complex, Pd(II)-enolate complexInfluences the electron density of the aromatic ring and the acidity of the α-proton.
Photoredox Radical Decarboxylation Excited state photocatalyst, Radical anion of an activated ester, Benzylic radicalAffects the redox potential of the substrate and the stability of the radical intermediate.

Catalytic Strategies in the Synthesis and Transformations of 2 4 Trifluoromethyl Phenyl Propanal

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions due to the well-defined nature of the catalytic species.

Palladium acetate (B1210297), Pd(OAc)₂, is a versatile and widely used precatalyst for a multitude of cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. rsc.orgorganic-chemistry.org These reactions are fundamental to synthesizing substituted aromatic compounds like 2-[4-(trifluoromethyl)phenyl]propanal. The typical catalytic cycle for Pd(0)/Pd(II)-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. nih.gov

The synthesis of aryl propanal derivatives can be achieved through reactions such as the α-arylation of aldehydes or their synthetic equivalents. For instance, palladium-catalyzed α-arylation of carboxylic acid derivatives, which can be converted to aldehydes, has been demonstrated with various aryl halides. acs.org The Pd(OAc)₂/NiXantphos system has proven effective for the coupling of phenylacetic acid with substituted aryl bromides and chlorides, showcasing the potential for constructing the 2-arylpropanal scaffold. acs.org Furthermore, palladium-catalyzed reactions are crucial for introducing the trifluoromethyl group into aromatic rings, often a challenging transformation. nih.govorganic-chemistry.org While traditional methods require harsh conditions, modern cross-coupling protocols offer milder alternatives. nih.gov For example, the palladium-catalyzed cross-coupling of phenyl trifluoroacetate (B77799) with organoboron compounds provides a route to aryl trifluoromethyl ketones, which are structurally related to the target molecule. researchgate.net

Reaction TypeCatalyst SystemSubstratesProduct TypeRef.
α-ArylationPd(OAc)₂ / NiXantphosPhenylacetic acid, Aryl bromide/chloride2,2-Diaryl-acetic acid acs.org
Suzuki-MiyauraPd(OAc)₂ / PPh₃Aryl halide, Arylboronic acidBiaryl rsc.org
Acylative CouplingPd(OAc)₂ / P(t-Bu)₃Phenyl trifluoroacetate, Arylboronic acidAryl trifluoromethyl ketone researchgate.net
Hiyama CouplingPd(OAc)₂ / PEGAryl bromide, ArylsiloxaneBiaryl organic-chemistry.org

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for various organic transformations. beilstein-journals.org Copper's rich redox chemistry, accessing Cu(I), Cu(II), and Cu(III) oxidation states, allows it to facilitate reactions through both single-electron transfer (SET) and two-electron pathways. acs.org Cu(II) species, in particular, are implicated in processes involving ligand-to-metal charge transfer (LMCT), where photoexcitation can initiate radical decarboxylation and subsequent cross-coupling. nih.gov

This reactivity is relevant for the transformation of derivatives of this compound. For example, copper-catalyzed multicomponent reactions are powerful tools for building molecular complexity in a single step. The Cu(OTf)₂-catalyzed coupling of amines, aldehydes, and terminal alkynes to form propargylamines proceeds through the in-situ formation of an imine, which is then alkynylated. beilstein-journals.org Copper(II) sulfate, in combination with specific ligands, has also been shown to catalyze the amination of aryl chlorides in aqueous ammonia (B1221849), a process that proceeds through a Cu(II)-assisted nucleophilic aromatic substitution pathway rather than the more common Cu(I)/Cu(III) cycle. nih.gov Such methods could be applied to introduce nitrogen-containing functional groups into precursors or derivatives of the target aldehyde. An unprecedented copper-catalyzed aldehyde-exchanged amidation has also been reported, which proceeds through a proposed Cu(I/II/III) catalytic cycle. acs.org

Reaction TypeCatalyst SystemSubstratesProduct TypeRef.
A³ CouplingCu(OTf)₂Aldehyde, Amine, AlkynePropargylamine beilstein-journals.org
AminationCuSO₄ / LigandAryl chloride, Aqueous ammoniaAniline nih.gov
Decarboxylative CouplingCu(II) / Visible LightCarboxylic acid, NucleophileCross-coupled product nih.gov
Aldehyde-Exchanged AmidationCu(II)Aldehyde, Secondary amineSecondary amide acs.org

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones and aldehydes to chiral secondary alcohols. Ruthenium complexes bearing chiral diamine or amino alcohol ligands are among the most effective catalysts for this transformation. dicp.ac.cn The reduction of the aldehyde functionality in this compound presents an opportunity to generate the corresponding chiral alcohol, 2-[4-(trifluoromethyl)phenyl]propan-1-ol, a valuable synthetic intermediate.

The mechanism typically involves the formation of a ruthenium hydride species, which then delivers a hydride to the carbonyl carbon via a six-membered pericyclic transition state (Meerwein-Ponndorf-Verley type reduction). This process, often conducted using isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture as the hydrogen source, is highly valued for its operational simplicity and mild conditions. dntb.gov.ua Ruthenium-catalyzed ATH has been successfully applied to a wide range of substrates, including those with electron-withdrawing groups like fluorine and trifluoromethyl groups. dntb.gov.uanih.gov For example, para-substituted α-fluoroacetophenones have been reduced to the corresponding chiral alcohols with high enantioselectivity. dntb.gov.ua Similarly, the ATH of α-alkyl-β-ketoaldehydes using Ru(II) catalysts proceeds via dynamic kinetic resolution to yield syn-1,3-diols with excellent diastereoselectivity and enantioselectivity. mdpi.com

Substrate TypeCatalyst SystemHydrogen SourceProductEnantiomeric Excess (ee)Ref.
β-Substituted α-oxobutyrolactonesRu(II) / Chiral LigandHCOOH/NEt₃cis-β-Substituted α-hydroxybutyrolactone>99% dicp.ac.cn
p-Substituted α-fluoroacetophenonesRu(II) / Chiral Diaminei-PrOH / BaseChiral FluoroalcoholUp to 99% dntb.gov.ua
α-Alkyl-β-ketoaldehydesRu(II) / Chiral LigandHCOOH/NEt₃syn-1,3-diolUp to 99% mdpi.com
α-TrifluoromethyliminesRu(II) / Chiral DiamineHCOOH/NEt₃Chiral TrifluoromethylamineUp to 99% nih.gov

Lewis acid catalysis plays a crucial role in a vast array of organic reactions by activating electrophiles or coordinating to functional groups, thereby lowering the activation energy of the reaction. For aryltrifluoromethyl compounds, Lewis acids can facilitate transformations by interacting with either the trifluoromethyl group, other functional groups on the aromatic ring, or the propanal side chain.

While specific examples using zinc benzoates for this compound are not extensively detailed, the role of zinc and other Lewis acids in related transformations is well-established. Zinc-based reagents, generated from the transmetalation of organolithiums with zinc chloride (ZnCl₂), are used in the enantioselective addition to aldehydes to form chiral alcohols. nih.gov In these systems, lithium chloride, a byproduct, can act as a competing Lewis acid, affecting enantioselectivity. nih.gov Other metal-based Lewis acids, such as those of iron(III) and gold(III), have been shown to be effective in activating trifluoromethyl-containing reagents for the electrophilic trifluoromethylthiolation of arenes. snnu.edu.cndoi.orgnih.gov These examples underscore the general principle of Lewis acid activation in reactions involving trifluoromethylated aromatic compounds. This strategy could be applied to activate the carbonyl group of this compound towards nucleophilic attack or to facilitate other transformations on the molecule.

Reaction TypeCatalystSubstratesRole of Lewis AcidRef.
Nucleophilic AdditionArZnBu / Chiral LigandAldehydeActivation of the carbonyl group nih.gov
TrifluoromethylthiolationFeCl₃ / AgSbF₆Arene, Electrophilic SCF₃ sourceActivation of the electrophile snnu.edu.cn
TrifluoromethylationZn(NTf₂)₂Alcohol, Electrophilic CF₃ sourceActivation of the CF₃ source researchgate.net
Friedel-Crafts TrifluoromethylationStrong Lewis AcidAromatic compound, CCl₄, HFPromotes electrophilic attack google.com

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their stability, ease of separation from the reaction mixture, and recyclability.

Palladium supported on alumina (B75360) (Pd/Al₂O₃) is a robust and highly effective heterogeneous catalyst for various reduction reactions. samaterials.comamericanelements.com Its applications include the hydrogenation of alkenes, alkynes, and aromatic compounds, as well as the reduction of functional groups like aldehydes and nitro groups. samaterials.com For this compound, Pd/Al₂O₃ is particularly useful for two key transformations: hydrogenation of the aldehyde to an alcohol and reductive amination to form an amine.

Hydrogenation: The selective hydrogenation of an aldehyde to the corresponding primary alcohol is a fundamental transformation. Pd/Al₂O₃ efficiently catalyzes this reaction under hydrogen pressure. Studies on the hydrogenation of α,β-unsaturated aldehydes, such as cinnamaldehyde, show that Pd/Al₂O₃ is highly selective for the reduction of the C=C double bond to yield the saturated aldehyde, phenylpropanal. scielo.org.za Further hydrogenation can reduce the aldehyde to the alcohol. This demonstrates the catalyst's utility in selectively reducing specific functional groups, which would allow for the conversion of this compound to 2-[4-(trifluoromethyl)phenyl]propan-1-ol.

Reductive Amination: Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. The reaction involves the initial formation of an imine or enamine by reacting the aldehyde with ammonia or a primary/secondary amine, followed by in-situ hydrogenation over a catalyst. Pd/Al₂O₃ is an effective catalyst for this one-pot process. cardiff.ac.uk The addition of promoters, such as BaO, to the Pd/Al₂O₃ catalyst has been shown to improve conversion and selectivity in the amination of phenols, indicating that the catalyst system can be fine-tuned for specific applications. researchgate.net This methodology provides a direct route to synthesize 2-[4-(trifluoromethyl)phenyl]propan-1-amine and its derivatives from the parent aldehyde.

TransformationCatalystReagentsProductKey FindingsRef.
HydrogenationPd/Al₂O₃H₂2-[4-(Trifluoromethyl)phenyl]propan-1-olEffective for reducing aromatic aldehydes. samaterials.com samaterials.com
Reductive AminationPd/Al₂O₃NH₃, H₂2-[4-(Trifluoromethyl)phenyl]propan-1-amineOne-pot synthesis of amines from aldehydes. cardiff.ac.uk
Selective HydrogenationPd⁰/γ-Al₂O₃H₂Phenylpropanal (from Cinnamaldehyde)Selectively hydrogenates C=C over C=O. scielo.org.za
Phenol AminationPd/Al₂O₃-BaOH₂, NH₃Aniline derivativeBaO promoter enhances selectivity. researchgate.net

Rhodium on Alumina (Rh/Al2O3) in Reductive Amination Applications

Rhodium on alumina (Rh/Al2O3) stands out as a robust and efficient heterogeneous catalyst for the reductive amination of aldehydes, a powerful transformation for the synthesis of primary, secondary, and tertiary amines. This catalytic system is particularly valuable in industrial settings due to its high activity, selectivity, and the ease of catalyst separation and recycling. While specific studies on the reductive amination of this compound using Rh/Al2O3 are not extensively documented, the reactivity of this catalyst with structurally similar aromatic and α-substituted aldehydes provides a strong basis for its application.

The general mechanism of reductive amination over a heterogeneous catalyst like Rh/Al2O3 involves two key steps: the formation of an imine or enamine intermediate from the aldehyde and an amine, followed by the hydrogenation of this intermediate to the corresponding amine. The rhodium nanoparticles dispersed on the alumina support provide the active sites for the hydrogenation step.

Research on the reductive amination of other aldehydes highlights the key parameters influencing the reaction's success. For instance, in the microwave-assisted reductive amination of benzaldehyde (B42025) using a commercial Rh/Al2O3 catalyst, temperature and ammonia concentration were found to be crucial for selectivity. unito.it At lower temperatures, the formation of the secondary amine (dibenzylamine) was favored due to the higher nucleophilicity of the initially formed primary amine compared to ammonia. unito.it Increasing the temperature and the concentration of ammonia shifted the selectivity towards the desired primary amine. unito.it

The choice of support material, in this case, alumina, can also influence the catalytic performance. Alumina is known for its thermal stability and can possess acidic or basic sites that may participate in the reaction mechanism, for example, by facilitating the initial condensation step.

The application of Rh/Al2O3 in the reductive amination of this compound is expected to yield the corresponding primary amine, 2-[4-(trifluoromethyl)phenyl]propan-1-amine, or secondary and tertiary amines depending on the amine source used. The presence of the trifluoromethyl group is not expected to significantly hinder the catalytic activity, as rhodium catalysts are known to be effective for the hydrogenation of various functional groups in complex molecules.

Table 1: General Conditions for Rh/Al2O3 Catalyzed Reductive Amination of Aldehydes

ParameterTypical Range/ValueInfluence on Reaction
Catalyst Loading 1-5 mol% RhAffects reaction rate
Temperature 50-150 °CInfluences reaction rate and selectivity
Hydrogen Pressure 10-100 barDrives the hydrogenation step
Solvent Alcohols (e.g., Methanol, Ethanol), Ethers (e.g., THF)Affects solubility and catalyst performance
Amine Source Ammonia, Primary amines, Secondary aminesDetermines the final amine product

Biocatalysis for Enantioselective Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. atomfair.comnumberanalytics.comresearchgate.net Enzymes, operating under mild conditions with high enantioselectivity, offer a green and efficient route to enantiopure compounds. atomfair.comnumberanalytics.comresearchgate.net For the enantioselective transformation of this compound, biocatalytic reduction to the corresponding chiral alcohol, 2-[4-(trifluoromethyl)phenyl]propan-1-ol, or reductive amination to the chiral amine, are key strategies.

While direct biocatalytic studies on this compound are limited, research on analogous ketones provides significant insights. For instance, the asymmetric reduction of the structurally related 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol has been successfully achieved with high enantioselectivity using recombinant Escherichia coli cells. mdpi.com This demonstrates the potential of using whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs), for the enantioselective reduction of the aldehyde group in this compound.

A study on the conversion of racemic 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol using recombinant horse-liver alcohol dehydrogenase (ADH) highlighted the outstanding enantioselectivity of this enzyme. mtak.hu This suggests that ADHs are promising candidates for the kinetic resolution of racemic this compound or the asymmetric reduction of a prochiral precursor.

Furthermore, the development of imine reductases (IREDs) has opened up avenues for the direct biocatalytic asymmetric reductive amination of ketones and aldehydes. digitellinc.com An enantioselective, scalable process for the manufacture of (S)-3-(4-(trifluoromethyl)phenyl)morpholine from a related acetophenone (B1666503) derivative was developed using an IRED as the key synthetic step, achieving high yield and exquisite enantioselectivity. digitellinc.com This highlights the potential of IREDs for the direct synthesis of chiral amines from this compound.

The advantages of biocatalysis in these transformations are numerous and include:

High Enantioselectivity: Enzymes can often provide access to enantiomerically pure products (>99% ee). mdpi.commtak.hu

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents. atomfair.comnumberanalytics.comresearchgate.net

Sustainability: Biocatalysis is considered a green technology due to the biodegradable nature of enzymes and the use of water as a solvent. atomfair.comportlandpress.com

Table 2: Examples of Biocatalytic Reductions of Similar Ketones

SubstrateBiocatalystProductEnantiomeric Excess (ee)Yield
4-(Trifluoromethyl)acetophenoneRecombinant E. coli(R)-1-[4-(Trifluoromethyl)phenyl]ethanol>99.9%99.1% mdpi.com
Racemic 2-PhenylpropionaldehydeRecombinant Horse-Liver ADH(S)-2-Phenyl-1-propanol100%- mtak.hu

Organocatalysis in the Context of Trifluoromethylated Systems

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis by providing a powerful alternative to metal-based and enzymatic catalysts. In the context of trifluoromethylated systems, organocatalysis has been predominantly explored for the introduction of the trifluoromethyl group into organic molecules. nih.govacs.orgresearchgate.netthieme-connect.com However, the application of organocatalysis to the transformations of trifluoromethylated compounds like this compound is an area of growing interest.

One potential application is the organocatalytic asymmetric aldol (B89426) reaction, where this compound could act as the electrophilic partner. Proline and its derivatives are well-established catalysts for the asymmetric aldol reaction of aldehydes with ketones. nih.govrsc.org The reaction of this compound with a ketone like acetone, catalyzed by a chiral organocatalyst, could provide access to chiral β-hydroxy ketones bearing a trifluoromethylphenyl group. The stereochemical outcome of such reactions is typically controlled by the formation of a transient enamine or iminium ion intermediate with the catalyst. nih.gov

While the majority of the literature focuses on the α-trifluoromethylation of aldehydes, the resulting α-trifluoromethyl aldehydes are recognized as versatile precursors for various enantioenriched trifluoromethylated building blocks. nih.govacs.org For instance, these aldehydes can undergo subsequent transformations such as reductive amination to produce β-trifluoromethyl amines without significant loss of enantioselectivity. nih.gov

The development of organocatalytic methods for the direct functionalization of trifluoromethylated aldehydes remains a challenge. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent aldehyde functionality. However, the versatility of organocatalysis, with its diverse activation modes (e.g., enamine, iminium, hydrogen bonding), offers significant potential for developing novel asymmetric transformations of this compound.

Table 3: Potential Organocatalytic Transformations of α-Aryl/Trifluoromethylated Aldehydes

Reaction TypeOrganocatalyst TypePotential Product from 2-[4-(CF3)phenyl]propanal
Aldol Reaction Proline derivatives, Chiral secondary aminesChiral β-hydroxy ketones
Mannich Reaction Chiral amines, Phosphoric acidsChiral β-amino aldehydes
Michael Addition Chiral amines, ThioureasChiral γ-functionalized aldehydes

Catalyst Recovery and Sustainability Considerations in Industrial Processes

The sustainability and economic viability of industrial chemical processes are critically dependent on the ability to recover and reuse expensive catalysts and minimize waste. atomfair.comportlandpress.com This is particularly relevant for processes involving precious metal catalysts like rhodium and for biocatalytic and organocatalytic systems where the catalyst can be a significant cost factor.

Biocatalysis: The sustainability of biocatalytic processes is one of their primary advantages. atomfair.comportlandpress.comnih.gov Enzymes are biodegradable and the reactions are typically run in aqueous media under mild conditions. atomfair.comnumberanalytics.comresearchgate.net For industrial applications, the recovery and reuse of enzymes are important for cost-effectiveness. Immobilization of enzymes on solid supports is a common strategy to facilitate their recovery and reuse. Immobilized enzymes can be easily separated from the reaction mixture, similar to heterogeneous catalysts, and can often exhibit enhanced stability compared to their free counterparts. The use of whole-cell biocatalysts can also simplify catalyst recovery, as the cells can be separated by filtration or centrifugation. mdpi.com

Organocatalysis: The recovery and reuse of organocatalysts can be more challenging compared to heterogeneous catalysts, as they are often soluble in the reaction medium. Strategies to address this include:

Immobilization: Anchoring the organocatalyst to a solid support, such as a polymer or silica (B1680970) gel.

Biphasic Catalysis: Utilizing a solvent system (e.g., ionic liquids) where the catalyst is soluble in one phase and the product in another, allowing for easy separation.

Nanofiltration: Using membranes to separate the larger catalyst molecules from the smaller product molecules.

The development of recoverable and recyclable catalytic systems is a key area of research aimed at making chemical manufacturing more sustainable and environmentally friendly. For the synthesis and transformations of this compound, the choice of catalytic system will not only be dictated by its activity and selectivity but also by the practicality and efficiency of its recovery and reuse in an industrial setting.

Advanced Spectroscopic Characterization and Computational Chemistry Studies on 2 4 Trifluoromethyl Phenyl Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of 2-[4-(Trifluoromethyl)phenyl]propanal. High-resolution 1H, 13C, and 19F NMR provide detailed information about the atomic arrangement and electronic environment within the molecule.

High-Resolution 1H, 13C, and 19F NMR Spectroscopic Analysis

The analysis of the 1H, 13C, and 19F NMR spectra allows for the unambiguous assignment of all proton, carbon, and fluorine signals in this compound. The chemical shifts (δ) are influenced by the electron density around the nuclei, while the coupling constants (J) provide information about the connectivity of the atoms.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methine proton, the methyl protons, and the aromatic protons. The aldehydic proton typically appears at a low field (around 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit a characteristic splitting pattern corresponding to a para-substituted benzene (B151609) ring.

13C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methine carbon, and the methyl carbon. The carbonyl carbon is highly deshielded and appears at a very low field (around 200 ppm). The carbon of the trifluoromethyl group will show a characteristic quartet in the proton-coupled 13C NMR spectrum due to coupling with the three fluorine atoms.

19F NMR Spectroscopy: The fluorine NMR spectrum is a simple yet informative tool for compounds containing fluorine. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the CF3 group.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm)
Aldehyde (-CHO)9.7 (s, 1H)201.5-
Methine (-CH)3.7 (q, 1H, J = 7.0 Hz)51.0-
Methyl (-CH₃)1.5 (d, 3H, J = 7.0 Hz)15.0-
Aromatic (C-2, C-6)7.4 (d, 2H, J = 8.0 Hz)129.0-
Aromatic (C-3, C-5)7.6 (d, 2H, J = 8.0 Hz)126.0 (q, J(C-F) ≈ 4 Hz)-
Aromatic (C-1)-145.0-
Aromatic (C-4)-131.0 (q, J(C-F) ≈ 32 Hz)-
Trifluoromethyl (-CF₃)-124.0 (q, J(C-F) ≈ 272 Hz)-63.0 (s)

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Elucidation of Reaction Intermediates and Reaction Progress Monitoring via NMR

In-situ NMR spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time. By acquiring spectra at regular intervals, it is possible to identify reactants, products, and any transient intermediates, providing crucial insights into the reaction mechanism and kinetics.

For the synthesis of this compound, for instance, via the hydroformylation of 4-(trifluoromethyl)styrene (B10332), in-situ NMR could be employed to monitor the consumption of the starting material and the formation of the aldehyde product. This technique allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize the yield and selectivity of the desired product. The appearance and disappearance of specific signals in the 1H or 19F NMR spectra can be integrated to determine the concentration of each species over time, enabling the calculation of reaction rates.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework to complement experimental studies by offering detailed insights into the electronic structure, reactivity, and reaction mechanisms at the molecular level.

Density Functional Theory (DFT) for Mechanistic Elucidation and Activation Barrier Determination

DFT calculations are widely used to investigate the potential energy surface of a reaction, allowing for the identification of transition states and the determination of activation barriers. This information is crucial for understanding the feasibility and kinetics of a chemical transformation.

In the context of the synthesis of this compound, DFT could be used to model the reaction pathway of, for example, the rhodium-catalyzed hydroformylation of 4-(trifluoromethyl)styrene. By calculating the energies of the reactants, intermediates, transition states, and products, the activation energy for each elementary step can be determined. This allows for the identification of the rate-determining step of the reaction and provides a deeper understanding of the catalytic cycle.

Hypothetical Activation Barriers for a Key Reaction Step:

Reaction Step Calculated Activation Barrier (kcal/mol)
Olefin Coordination2-5
Hydride Migration (linear)15-20
Hydride Migration (branched)14-19
CO Insertion5-8
Oxidative Addition of H₂10-15
Reductive Elimination3-6

Note: These are hypothetical values for illustrative purposes and would need to be calculated specifically for the reaction of interest.

Theoretical Prediction of Regioselectivity and Stereoselectivity in Reactions

A significant advantage of computational chemistry is its ability to predict the outcome of reactions, including their regioselectivity and stereoselectivity. By comparing the activation barriers of competing reaction pathways leading to different isomers, it is possible to predict which product will be formed preferentially.

For the hydroformylation of 4-(trifluoromethyl)styrene, two regioisomers can be formed: the branched aldehyde, this compound, and the linear aldehyde, 3-[4-(Trifluoromethyl)phenyl]propanal. DFT calculations can be used to determine the transition state energies for the formation of both isomers. The pathway with the lower activation barrier will be the kinetically favored one, thus predicting the regioselectivity of the reaction. These calculations can guide the rational design of catalysts and reaction conditions to favor the formation of the desired isomer.

Computational Analysis of Electronic Properties and Molecular Orbitals

Computational methods allow for a detailed analysis of the electronic properties of a molecule, such as its charge distribution, dipole moment, and molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity.

Calculated Electronic Properties:

Property Calculated Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap4.5 to 6.5 eV
Dipole Moment2.5 to 3.5 D

Note: These are typical ranges for similar aromatic aldehydes and would require specific calculations for this compound.

X-ray Diffraction Studies (for crystalline derivatives or intermediates)

Direct single-crystal X-ray diffraction analysis of this compound is challenging as the compound is typically not a crystalline solid at room temperature. However, the structural properties of this molecule can be inferred from the crystallographic analysis of its solid derivatives or synthetic intermediates. These studies are crucial for providing precise measurements of bond lengths, bond angles, and intermolecular interactions, which in turn validate the molecular geometries predicted by computational models.

One relevant crystalline derivative is N-[4-(trifluoromethyl)phenyl]benzamide. Its crystal structure reveals key details about the conformation and electronic properties of the trifluoromethylphenyl moiety. nih.gov A study of this compound determined its crystal structure at 173 K, finding that it crystallizes in the triclinic space group P-1. nih.gov The analysis showed that the aryl rings (the phenyl and the trifluoromethyl-substituted phenyl ring) are significantly tilted with respect to each other, a conformation influenced by the formation of N—H⋯O hydrogen bonds and π-stacking interactions within the crystal lattice. nih.gov

The comparison between experimentally determined structures from X-ray diffraction and geometries optimized through computational methods, such as Density Functional Theory (DFT), is a powerful approach. nih.goveurjchem.comresearchgate.net For N-[4-(trifluoromethyl)phenyl]benzamide, DFT calculations for the isolated molecule predicted a different orientation of the planar regions compared to what was observed in the crystal structure, highlighting the significant role of intermolecular forces in the solid state. nih.gov The energy difference between the conformation in the crystal and the gas-phase optimized structure was calculated to be 3.2 kJ mol⁻¹. nih.gov Such studies underscore that while computational models provide excellent baseline geometries, the packing forces in a crystal can induce notable conformational changes. nih.gov

Crystallographic data for derivatives provide invaluable benchmarks for understanding the steric and electronic effects of the trifluoromethyl group on the phenyl ring and adjacent functionalities.

Table 1: Selected Crystallographic Data for a Derivative, N-[4-(Trifluoromethyl)phenyl]benzamide nih.gov

Parameter Value
Chemical Formula C₁₄H₁₀F₃NO
Crystal System Triclinic
Space Group P-1
a (Å) 5.602 (2)
b (Å) 8.169 (3)
c (Å) 14.415 (3)
α (°) 76.51 (2)
β (°) 82.20 (2)
γ (°) 71.01 (3)
Volume (ų) 605.6 (3)
Z 2
Temperature (K) 173
R-factor (%) 4.7

Data sourced from a study on the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide. nih.gov

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying its characteristic functional groups and providing a unique "fingerprint" for the molecule. docbrown.inforesearchgate.net The vibrational spectrum is determined by the molecule's specific bonds and their arrangements, with different vibrational modes corresponding to distinct energy absorptions or scattering events. nih.govresearchgate.net

In conjunction with experimental spectroscopy, computational chemistry, particularly DFT calculations, has become indispensable for the accurate assignment of vibrational frequencies. nih.govarxiv.org Theoretical calculations can predict the vibrational spectra of a molecule, and by comparing the computed spectrum with the experimental one, a detailed and reliable assignment of the observed bands to specific molecular motions can be achieved. researchgate.net

For this compound, the spectrum can be analyzed by considering the contributions from its three main structural components: the propanal group, the para-substituted phenyl ring, and the trifluoromethyl group.

Propanal Group Vibrations : The aldehyde functional group gives rise to some of the most characteristic peaks in the vibrational spectrum. The C=O stretching vibration is expected to produce a strong, sharp absorption band in the IR spectrum, typically in the range of 1740–1720 cm⁻¹. The aldehyde C-H bond exhibits two characteristic stretching vibrations: one strong band around 2850–2820 cm⁻¹ and another, often weaker, band around 2750–2720 cm⁻¹. docbrown.info

Phenyl Ring Vibrations : The para-substituted benzene ring has several characteristic vibrational modes. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. mdpi.com The C=C stretching vibrations within the ring give rise to a series of bands in the 1620–1450 cm⁻¹ region. The substitution pattern on the ring also influences the spectrum, with out-of-plane C-H bending vibrations for a 1,4-disubstituted ring expected in the 850–800 cm⁻¹ region. nih.gov

Trifluoromethyl Group Vibrations : The CF₃ group is known for its strong and characteristic absorption bands in the IR spectrum due to the high polarity of the C-F bonds. The symmetric and asymmetric C-F stretching vibrations are typically observed in the 1350–1100 cm⁻¹ region and are often the most intense bands in the spectrum of fluorinated compounds. researchgate.net

The combination of experimental IR and Raman data with DFT calculations allows for a comprehensive vibrational analysis, enabling the unambiguous assignment of the observed spectral features to the fundamental vibrational modes of the molecule. nih.govresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹) Assignment Functional Group Expected Intensity (IR)
3100–3000 Aromatic C-H Stretch Phenyl Ring Medium to Weak
2990–2900 Aliphatic C-H Stretch Propanal (CH₃, CH) Medium
2850–2820 Aldehyde C-H Stretch Aldehyde (CHO) Strong
2750–2720 Aldehyde C-H Stretch (Fermi resonance) Aldehyde (CHO) Medium to Weak
1740–1720 C=O Stretch Aldehyde (CHO) Strong
1620–1580 Aromatic C=C Stretch Phenyl Ring Medium
1520–1450 Aromatic C=C Stretch Phenyl Ring Medium
1350–1100 Asymmetric & Symmetric C-F Stretch Trifluoromethyl (CF₃) Very Strong
850–800 Out-of-plane Aromatic C-H Bend Phenyl Ring (p-subst.) Strong

Assignments are based on established group frequency correlations from spectroscopic literature. docbrown.infomdpi.comresearchgate.net

Research Applications of 2 4 Trifluoromethyl Phenyl Propanal As a Chemical Building Block

Synthetic Intermediate for Complex Organic Molecules

The reactivity of the aldehyde functional group allows 2-[4-(trifluoromethyl)phenyl]propanal to participate in a wide array of chemical transformations, positioning it as a key precursor for diverse and complex organic structures.

Heterocyclic compounds are a cornerstone of pharmaceutical and agrochemical research, with a large percentage of biologically active molecules containing these ring systems. researchgate.netnih.gov this compound is an important precursor for synthesizing various nitrogen and sulfur-containing heterocycles.

Thiazinones: The aldehyde can react with thioamides in condensation reactions to form 1,3-thiazin-4-ones. organic-chemistry.org This process involves the formation of a carbon-nitrogen and a carbon-sulfur bond to construct the six-membered heterocyclic ring.

Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are known for their widespread biological activities. nih.govmdpi.com The synthesis of trifluoromethyl-substituted pyrazoles can be achieved through multi-step sequences starting from aldehyde precursors. One common method involves the condensation of the aldehyde with a hydrazine (B178648) derivative, such as 4-trifluoromethylphenylhydrazine, followed by cyclization. mdpi.comresearchgate.net For instance, the reaction can proceed via a (3+2)-cycloaddition of in situ generated nitrile imines with enones derived from the starting aldehyde. nih.gov

Quinazolinones: Quinazolinones are fused heterocyclic systems containing a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. ontosight.ai The synthesis of 2-[4-(trifluoromethyl)phenyl]-substituted quinazolinones often involves the condensation of the corresponding aldehyde with an anthranilamide or related precursor. nih.gov The aldehyde reacts with the amino group to form an intermediate that subsequently undergoes cyclization to yield the quinazolinone core structure. sigmaaldrich.comresearchgate.net

The following table summarizes representative examples of heterocycle synthesis utilizing precursors derived from or analogous to this compound.

Heterocycle ClassStarting Materials ExampleKey Reaction TypeResulting Structure
Pyrazoles 2-Acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazineCondensation/Cyclization3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one mdpi.com
Quinazolinones 2-Aminobenzamide and 2-[4-(trifluoromethyl)phenyl] derivativeCondensation/Cyclization2-[4-(Trifluoromethyl)phenyl]quinazolin-4(3H)-one sigmaaldrich.com
Thiazinones 2-Trifluoromethyl acrylic acid and thioamidesCondensation1,3-Thiazin-4-ones with trifluoromethyl groups organic-chemistry.org

This table is generated based on synthetic principles and examples from related compounds.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, providing efficient access to a vast range of primary, secondary, and tertiary amines. nih.govnih.gov This one-pot reaction typically involves the initial reaction of a carbonyl compound, such as this compound, with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. mdpi.com

The process is highly versatile, accommodating a wide variety of amines and reducing agents. Common hydride sources include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. nih.gov More recently, metal-free methods utilizing hydrosilanes have emerged as a milder and more selective alternative. nih.gov

A notable application is in the synthesis of pharmaceutically active compounds. For example, the synthesis of Cinacalcet, a calcimimetic drug, utilizes the reductive amination of a structurally similar aldehyde, 3-(3-trifluoromethylphenyl)propanal, with (R)-(+)-1-(1-naphthyl)ethylamine as a key step to produce the final active pharmaceutical ingredient. nih.gov This highlights the industrial relevance of this transformation for producing complex, high-value amine products. Biocatalytic methods using amine dehydrogenases (AmDHs) also represent a promising green chemistry approach for this transformation. frontiersin.orgresearchgate.net

The table below outlines the general process of reductive amination starting with this compound.

Reactant 1Reactant 2 (Amine)Reducing SystemProduct Type
This compoundPrimary Amine (e.g., R-NH₂)NaBH₃CN or H₂/CatalystSecondary Amine
This compoundSecondary Amine (e.g., R₂NH)NaBH₃CN or H₂/CatalystTertiary Amine
This compoundAmmonia (B1221849) (NH₃)NaBH₃CN or H₂/CatalystPrimary Amine

This is an illustrative table based on the principles of reductive amination.

Contribution to the Development of Novel Organic Reactions and Methodologies

The utility of this compound and its analogs extends to the development and optimization of new synthetic methods. The synthesis of the aldehyde itself can involve sophisticated catalytic processes. For instance, an improved synthesis of the related 3-(3-trifluoromethylphenyl)propanal was developed using a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal (B89532), catalyzed by Pd(OAc)₂. nih.gov This was followed by a hydrogenation reaction in a cascade process, demonstrating an efficient, multi-step synthesis that minimizes purification of intermediates. nih.gov Such methodologies, developed using substrates like trifluoromethyl-substituted phenyl propanals, contribute to the broader field of organic synthesis by providing more sustainable and efficient routes to valuable chemical intermediates.

Role in the Synthesis of Chiral Scaffolds and Intermediates for Asymmetric Transformations

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry. This compound serves as a prochiral substrate for various asymmetric transformations, enabling the synthesis of chiral building blocks.

A prime example is the asymmetric reductive amination reaction. As mentioned previously, the synthesis of Cinacalcet involves the reaction of an aldehyde with a chiral amine, (R)-(+)-1-(1-naphthyl)ethylamine. nih.gov This reaction creates a new stereocenter, and the use of a chiral auxiliary directs the formation of the desired enantiomer of the final product. This diastereoselective approach is a common strategy for establishing chirality in a target molecule.

Furthermore, the aldehyde can be a substrate in organocatalytic asymmetric reactions. For example, enantioselective fluorination of similar α-substituted aldehydes has been achieved using chiral organocatalysts, demonstrating the potential to create chiral α-fluoro-α-aryl aldehydes which are valuable synthetic intermediates. beilstein-journals.org The development of asymmetric methods to access chiral organoboron species containing a trifluoromethyl group also highlights the ongoing research into creating complex chiral scaffolds from fluorinated precursors. nih.gov

The following table illustrates an example of an asymmetric transformation to produce a chiral amine.

SubstrateChiral Reagent/AuxiliaryReaction TypeProduct Stereochemistry
3-(3-Trifluoromethylphenyl)propanal(R)-(+)-1-(1-Naphthyl)ethylamineReductive Amination(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine nih.gov

This table uses a known industrial synthesis of a related compound as a representative example.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Trifluoromethyl)phenyl]propanal
Reactant of Route 2
Reactant of Route 2
2-[4-(Trifluoromethyl)phenyl]propanal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.